

fundamental chemical properties of N,n-dimethyl-4,4'-azodianiline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ***N,n-dimethyl-4,4'-azodianiline***

Cat. No.: ***B1202054***

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **N,N-dimethyl-4,4'-azodianiline**

Introduction

N,N-dimethyl-4,4'-azodianiline (CAS No. 539-17-3) is a prominent member of the azo dye family, characterized by the presence of an azo group (-N=N-) connecting two substituted aniline rings.^{[1][2]} Also known by synonyms such as 4-Amino-4'-(dimethylamino)azobenzene and C.I. Disperse Black 3, this compound serves as a versatile chemical intermediate and a functional dye.^{[1][2][3]} Its extended π -conjugated system is responsible for its intense color, making it valuable in the manufacturing of dyes and pigments for textiles and plastics.^[4] Beyond its role as a colorant, it is utilized in diagnostic assays, including hematology and histology, and as a reagent in specialized organic synthesis.^{[1][4]} This guide provides a comprehensive overview of its fundamental chemical properties, synthesis, and safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of **N,N-dimethyl-4,4'-azodianiline** are summarized in the tables below. These data are essential for its proper handling, application, and analysis.

Table 1: Chemical Identifiers

Property	Value	Reference
IUPAC Name	4-[[4-(dimethylamino)phenyl]diazenyl]aniline	[3]
Synonyms	4-(4-Dimethylaminophenylazo)aniline e, 4-Amino-4'-(dimethylamino)azobenzene, Disperse Black 3	[1] [2] [3]
CAS Number	539-17-3	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₆ N ₄	[2] [3] [4]
Molecular Weight	240.30 g/mol	[1] [2] [3]
SMILES	CN(C)c1ccc(cc1)N=Nc2ccc(N)cc2	[1]
InChI	1S/C14H16N4/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,15H2,1-2H3/b17-16+	[1]
InChIKey	BVRIUXYMusKBHG-WUKNDPDISA-N	[1]

Table 2: Physical Properties

Property	Value	Reference
Appearance	Dark orange to rust-brown crystalline powder, crystals, or chunks.	[1] [5]
Melting Point	190 °C (decomposes). [1] [4] An alternative source reports a melting point of 186-187 °C. [5]	
Solubility	Soluble in ethanol, acetone, and carbon tetrachloride. [5]	
Storage Temperature	Room temperature.	[1]

Spectroscopic Data

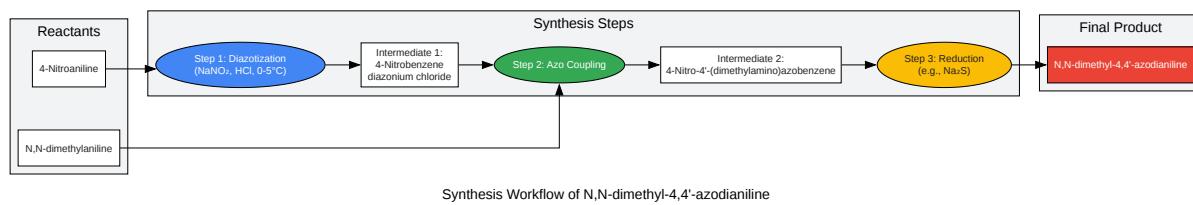
The structural features of **N,N-dimethyl-4,4'-azodianiline** give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.

Table 3: Spectroscopic Data

Technique	Characteristic Data
UV-Vis	Exhibits strong absorption in the visible spectrum due to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the extended conjugated system of the azo chromophore.
Infrared (IR)	Shows characteristic absorption bands corresponding to N-H stretching (primary amine), C-H stretching (aromatic and methyl groups), C=C stretching (aromatic rings), and the N=N azo group stretch.
^1H NMR	The proton NMR spectrum displays signals in the aromatic region corresponding to the protons on the two phenyl rings, a signal for the primary amine (-NH ₂) protons, and a distinct singlet for the six equivalent protons of the N,N-dimethyl group.[6]
Mass Spectrometry	The mass spectrum features a molecular ion peak (M^+) at an m/z ratio corresponding to its molecular weight of approximately 240.14.[3]

Synthesis and Purification

The synthesis of **N,N-dimethyl-4,4'-azodianiline** is a multi-step process involving classical organic reactions.


Experimental Protocol: Synthesis

A common synthetic route involves a three-step process starting from 4-nitroaniline:[5]

- **Diazotization:** 4-Nitroaniline is treated with sodium nitrite (NaNO_2) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 4-nitrobenzene diazonium salt.
- **Azo Coupling:** The freshly prepared diazonium salt is reacted with N,N-dimethylaniline in a coupling reaction. The electrophilic diazonium ion attacks the electron-rich para-position of

the N,N-dimethylaniline ring to form the intermediate, 4-nitro-4'-(dimethylamino)azobenzene.

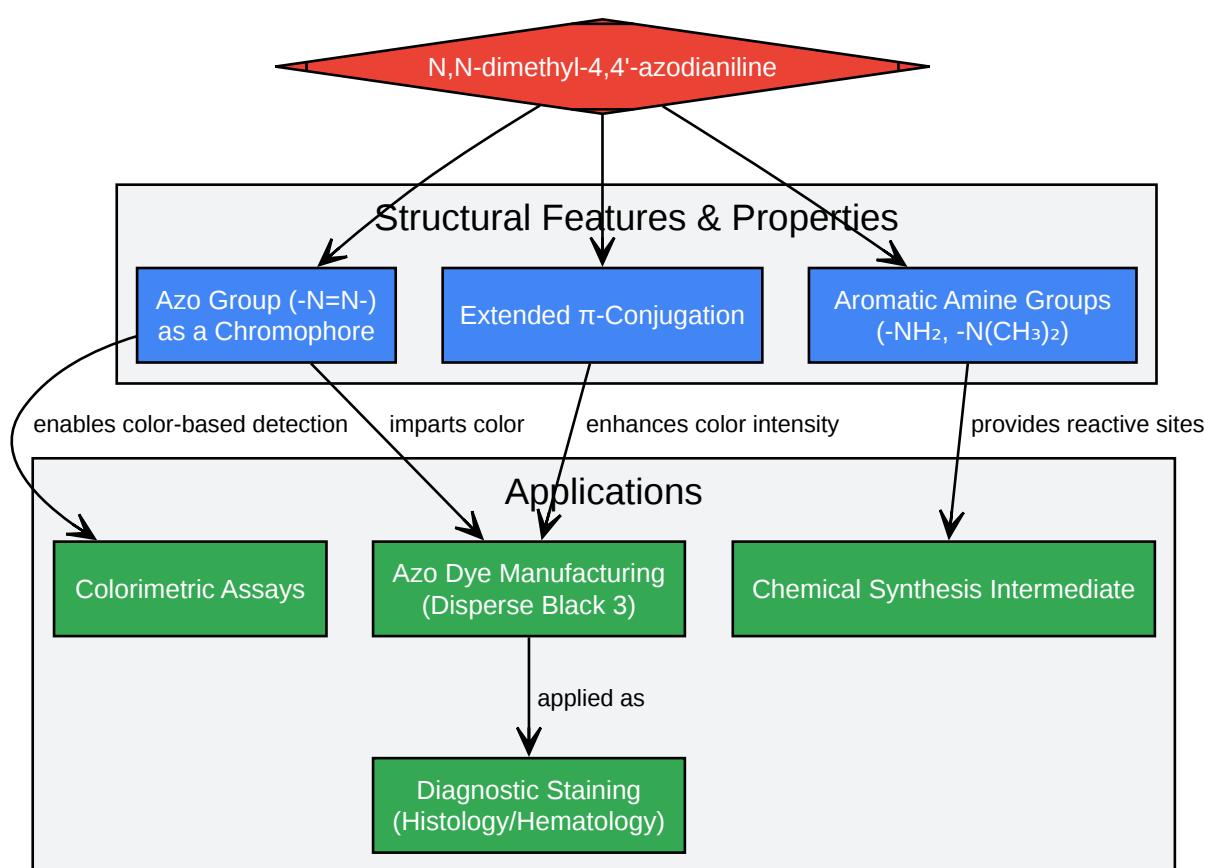
- Reduction: The nitro group of the intermediate is selectively reduced to a primary amine group. This can be achieved using various reducing agents, such as sodium sulfide (Na_2S), to yield the final product, **N,N-dimethyl-4,4'-azodianiline**.

[Click to download full resolution via product page](#)

A diagram illustrating the multi-step synthesis process.

Experimental Protocol: Purification

The crude product obtained from the synthesis can be purified by recrystallization. A common method involves dissolving the solid in aqueous ethanol and allowing it to crystallize upon cooling to yield a purified product.[\[5\]](#)


Applications and Logical Relationships

The specific structural features of **N,N-dimethyl-4,4'-azodianiline** directly correlate to its diverse applications in science and industry.

The compound's utility stems from its molecular structure:

- Azo Chromophore (-N=N-): This group, combined with the extended conjugation across the phenyl rings, is responsible for absorbing light in the visible spectrum, which gives the molecule its intense color.[\[4\]](#) This property is fundamental to its use as a dye.

- **Reactive Amine Groups:** The primary (-NH_2) and tertiary ($\text{-N(CH}_3\text{)}_2$) amine groups serve as reactive sites for further chemical modifications, such as in the synthesis of Schiff bases, making it a valuable chemical intermediate.[1]
- **Colorimetric Properties:** The distinct color allows for its use in colorimetric assays and as a stain in histological and hematological diagnostics, where it can selectively bind to and visualize specific cellular components.[1][4]

Relationship Between Structure, Properties, and Applications

[Click to download full resolution via product page](#)

Logical flow from chemical structure to key applications.

Safety and Handling

N,N-dimethyl-4,4'-azodianiline is classified as a hazardous substance and requires careful handling to minimize exposure and risk.

Table 4: Safety and Hazard Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation	Irritant	Warning	H315: Causes skin irritation[1][3]
Eye Irritation	Irritant	Warning	H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)	Irritant	Warning	H335: May cause respiratory irritation[1][3]

Handling and Storage Protocols

- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a dust mask (e.g., N95 type) to prevent eye, skin, and respiratory contact.[1][7]
- Ventilation: Use only in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low and avoid inhalation.[7][8]
- Handling Practices: Avoid generating dust.[7] Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the work area.[8]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[1][7][8]
- Spills: For minor spills, clean up using dry procedures to avoid generating dust and place the material in a suitable, labeled container for disposal.[8]

In case of accidental exposure, it is critical to seek medical attention. Ingestion may be harmful, and chronic exposure may lead to conditions such as methemoglobinemia.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-二甲基-4,4'-二胺基偶氮苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 4-((4-aminophenyl)azo)-N,N-dimethylaniline | C14H16N4 | CID 10872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. N,N-DIMETHYL-4,4'-AZODIANILINE | 539-17-3 [chemicalbook.com]
- 6. N,N-DIMETHYL-4,4'-AZODIANILINE(539-17-3) 1H NMR [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [fundamental chemical properties of N,n-dimethyl-4,4'-azodianiline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202054#fundamental-chemical-properties-of-n-n-dimethyl-4-4-azodianiline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com